molecular formula C11H11N3O2S B5879723 N-(4-methoxyphenyl)-N'-1,3-thiazol-2-ylurea

N-(4-methoxyphenyl)-N'-1,3-thiazol-2-ylurea

Cat. No. B5879723
M. Wt: 249.29 g/mol
InChI Key: ZRSKTGHUIKKPAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-N'-1,3-thiazol-2-ylurea, also known as MTU, is a synthetic compound that has been extensively studied due to its potential applications in the fields of medicine and agriculture. MTU is a thiazolylurea derivative that has been shown to exhibit a wide range of biological activities, including antifungal, herbicidal, and anti-tumor properties. In

Mechanism of Action

The exact mechanism of action of N-(4-methoxyphenyl)-N'-1,3-thiazol-2-ylurea is still not fully understood. However, it has been suggested that N-(4-methoxyphenyl)-N'-1,3-thiazol-2-ylurea may inhibit the growth of fungi by targeting the cell wall synthesis pathway. In addition, N-(4-methoxyphenyl)-N'-1,3-thiazol-2-ylurea has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-N'-1,3-thiazol-2-ylurea has been shown to have both biochemical and physiological effects. In vitro studies have shown that N-(4-methoxyphenyl)-N'-1,3-thiazol-2-ylurea inhibits the growth of various fungal species by targeting the cell wall synthesis pathway. N-(4-methoxyphenyl)-N'-1,3-thiazol-2-ylurea has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In vivo studies have shown that N-(4-methoxyphenyl)-N'-1,3-thiazol-2-ylurea has herbicidal activity against various weeds.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-methoxyphenyl)-N'-1,3-thiazol-2-ylurea in lab experiments is that it exhibits a wide range of biological activities, making it a potential candidate for use in various fields, including medicine and agriculture. However, one of the limitations of using N-(4-methoxyphenyl)-N'-1,3-thiazol-2-ylurea in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its use.

Future Directions

There are several future directions for research on N-(4-methoxyphenyl)-N'-1,3-thiazol-2-ylurea. One direction is to further investigate its mechanism of action, which could lead to the development of more effective antifungal and anti-tumor drugs. Another direction is to explore its potential applications in agriculture, particularly as a herbicide. Additionally, future research could focus on developing more efficient synthesis methods for N-(4-methoxyphenyl)-N'-1,3-thiazol-2-ylurea.

Synthesis Methods

N-(4-methoxyphenyl)-N'-1,3-thiazol-2-ylurea can be synthesized by reacting 4-methoxyphenyl isothiocyanate with 2-aminothiazole in the presence of a base, such as potassium carbonate. The resulting product is purified using column chromatography to obtain pure N-(4-methoxyphenyl)-N'-1,3-thiazol-2-ylurea.

Scientific Research Applications

N-(4-methoxyphenyl)-N'-1,3-thiazol-2-ylurea has been studied extensively for its potential applications in the field of medicine. It has been shown to exhibit antifungal activity against a wide range of fungal species, including Candida albicans and Aspergillus fumigatus. N-(4-methoxyphenyl)-N'-1,3-thiazol-2-ylurea has also been shown to have herbicidal activity against various weeds, making it a potential candidate for use in agriculture.

properties

IUPAC Name

1-(4-methoxyphenyl)-3-(1,3-thiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c1-16-9-4-2-8(3-5-9)13-10(15)14-11-12-6-7-17-11/h2-7H,1H3,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRSKTGHUIKKPAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-N'-1,3-thiazol-2-ylurea

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